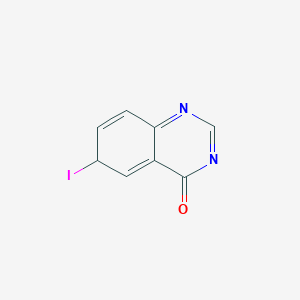

6-iodo-6H-quinazolin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5IN2O |

|---|---|

Molecular Weight |

272.04 g/mol |

IUPAC Name |

6-iodo-6H-quinazolin-4-one |

InChI |

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H |

InChI Key |

PMBNBAKAXSCJAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=NC(=O)C2=CC1I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 6-iodo-6H-quinazolin-4-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthesis of 6-iodo-6H-quinazolin-4-one, a key intermediate in pharmaceutical research and drug development, from its precursor, 5-iodoanthranilic acid. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthetic pathway.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The iodinated analog, this compound, serves as a crucial building block for the synthesis of more complex molecules, such as the targeted cancer therapy drug Lapatinib.[1] This guide focuses on the established and efficient synthetic routes from 5-iodoanthranilic acid.

Synthetic Pathways

The primary and most direct method for the synthesis of this compound from 5-iodoanthranilic acid involves a one-pot cyclization reaction. Two principal methods have been reported with high yields: the formamide-mediated cyclization (Niementowski reaction) and the trimethyl orthoformate method.

Formamide-Mediated Synthesis

The reaction of 5-iodoanthranilic acid with formamide is a well-established method for the synthesis of quinazolinones.[2][3] The addition of catalysts can significantly improve the yield and reaction conditions. A patented procedure utilizing acetic acid and a base as co-catalysts has been shown to be highly effective.[4]

Trimethyl Orthoformate Synthesis

An alternative high-yield synthesis involves the reaction of 5-iodoanthranilic acid with trimethyl orthoformate.[1][5] This method offers a different approach to the cyclization, providing an excellent alternative to the formamide-based synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from 5-iodoanthranilic acid via the two primary methods.

| Parameter | Formamide-Mediated Synthesis | Trimethyl Orthoformate Synthesis | Reference |

| Starting Material | 5-Iodoanthranilic Acid | 5-Iodoanthranilic Acid | [4],[1] |

| Reagents | Formamide, Acetic Acid, Diethylamine | Trimethyl Orthoformate | [4],[1] |

| Solvent | - (Neat Reaction) | Acetonitrile | [4],[1] |

| Reaction Temperature | 150°C | Reflux | [4],[1] |

| Reaction Time | 2 hours | Not Specified | [4] |

| Yield | 92.3% | 94% | [4],[1] |

| Purity of Crystal | 99.5% | Not Specified | [4] |

Experimental Protocols

Protocol for Formamide-Mediated Synthesis of this compound[4]

-

Reaction Setup: In a nitrogen atmosphere, combine 1.05 g (4 mmol) of 5-iodoanthranilic acid, 3.60 g (80 mmol) of formamide, 0.17 g (2.8 mmol) of acetic acid, and 0.17 g (2.8 mmol) of diethylamine in an autoclave equipped with a stirrer, thermometer, and pressure gauge.

-

Reaction: Heat the reaction mixture to 150°C and maintain for 2 hours.

-

Work-up: Cool the reaction liquid to room temperature.

-

Isolation: Collect the precipitated crystal by filtration.

-

Purification: Wash the collected crystal with acetic acid and then dry in a vacuum at 70°C for 2 hours to obtain 1.01 g of the desired product.

Protocol for Trimethyl Orthoformate Synthesis of this compound[1]

-

Reaction Setup: Combine 2-amino-5-iodobenzoic acid and trimethyl orthoformate in acetonitrile.

-

Reaction: Heat the reaction mixture to reflux.

-

Work-up and Isolation: Upon completion of the reaction, the product, 6-iodoquinazolin-4-one, is obtained after post-processing.

Visualized Synthetic Workflow

The following diagram illustrates the chemical transformation from 5-iodoanthranilic acid to this compound.

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound from 5-iodoanthranilic acid can be achieved through efficient and high-yielding protocols. Both the formamide-mediated and trimethyl orthoformate methods provide excellent yields, offering flexibility in reagent choice and reaction conditions. The detailed protocols and quantitative data presented in this guide are intended to support researchers in the successful synthesis of this important pharmaceutical intermediate.

References

- 1. 6-Iodoquinazolin-4-one | 16064-08-7 [chemicalbook.com]

- 2. generis-publishing.com [generis-publishing.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. US8173806B2 - Method for production of quinazolin-4-one derivative - Google Patents [patents.google.com]

- 5. 6-Iodoquinazolin-4-one CAS#: 16064-08-7 [amp.chemicalbook.com]

physicochemical properties of 6-iodo-6H-quinazolin-4-one

An In-depth Technical Guide on the Physicochemical Properties of 6-iodo-6H-quinazolin-4-one

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

This compound, identified by its CAS number 16064-08-7, is a quinazolinone derivative that serves as a crucial building block in pharmaceutical synthesis.[1] Its physical and chemical characteristics are fundamental to its application and handling in a laboratory setting.

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 16064-08-7 | [1][2][3][4] |

| Molecular Formula | C₈H₅IN₂O | [2][3][4][5] |

| Molecular Weight | 272.04 g/mol | [2][3][4][6] |

| Melting Point | 271°C to 274°C | [1][2][3] |

| Boiling Point | 401.0 ± 47.0 °C (Predicted) | [3][4][7] |

| Density | 2.11 ± 0.1 g/cm³ (Predicted) | [3][4] |

| pKa | 1.00 ± 0.20 (Predicted) | [3][4] |

| Appearance | White to off-white or light yellow to brown powder/solid.[1][2][4][8] | [1][2][4][8] |

| Solubility | Slightly soluble in DMSO and Methanol (may require heating).[3][4] | [3][4] |

| Storage Conditions | Store in a dark place, sealed in a dry environment at room temperature.[3][4][6] | [3][4][6] |

Experimental Protocols

The synthesis of this compound is a critical process for its use as a pharmaceutical intermediate. Below are detailed methodologies derived from cited literature.

Synthesis from 2-Amino-5-iodobenzoic Acid

A common and high-yield method for synthesizing this compound involves the reaction of 2-amino-5-iodobenzoic acid with an orthoformate.

-

Reactants : 2-amino-5-iodobenzoic acid and trimethyl orthoformate.[3][4]

-

Solvent : Acetonitrile is used as the reaction solvent.[3][4]

-

Procedure : The synthesis is carried out by reacting 2-amino-5-iodobenzoic acid with trimethyl orthoformate in acetonitrile. Following the completion of the reaction, a post-processing step is performed to isolate the final product.

-

Yield : This method has been reported to achieve a high yield of 94%.[3][4]

The workflow for this synthesis is illustrated in the diagram below.

Biological Significance and Applications

This compound is not just a laboratory chemical; it is a pivotal intermediate in the creation of life-saving medications.

Role as a Lapatinib Intermediate

The primary application of this compound is as a precursor in the multi-step synthesis of Lapatinib.[1][9] Lapatinib is a dual tyrosine kinase inhibitor used in targeted cancer therapies, particularly for certain types of breast cancer.[1] The consistent quality and purity of this compound are therefore paramount as they directly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

Quinazolinones in Medicinal Chemistry

The quinazolinone scaffold, to which this compound belongs, is of significant interest in medicinal chemistry due to its broad range of pharmacological activities.[1][10] Researchers are actively exploring quinazolinone derivatives for various therapeutic applications. For instance, certain quinazolin-4-ones have been identified as inhibitors of the Hypoxia-inducible factor-1α (HIF-1α) signaling pathway, which is relevant in oncology as it is often upregulated in tumor cells.[11] The availability of intermediates like this compound facilitates the synthesis of novel drug candidates and the investigation of new therapeutic pathways.[1]

The general HIF-1 signaling pathway, which can be targeted by some quinazolinone derivatives, is outlined below.

References

- 1. nbinno.com [nbinno.com]

- 2. 6-iodoquinazolin-4-one Cas.:16064-08-7 Boiling Point: 401a C At 760 Mmhg at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]

- 3. 6-Iodoquinazolin-4-one CAS#: 16064-08-7 [amp.chemicalbook.com]

- 4. 6-Iodoquinazolin-4-one | 16064-08-7 [chemicalbook.com]

- 5. Buy Online CAS Number 16064-08-7 - TRC - 6-Iodoquinazolin-4-one | LGC Standards [lgcstandards.com]

- 6. 6-Iodoquinazolin-4-one | 16064-08-7 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 6-iodo-6H-quinazolin-4-one in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility of 6-iodo-6H-quinazolin-4-one, a key intermediate in the synthesis of targeted cancer therapies such as Lapatinib[1][2][3]. While precise quantitative solubility data is not widely available in public literature, this document outlines the known qualitative solubility characteristics and presents standardized experimental protocols for its empirical determination in Dimethyl Sulfoxide (DMSO) and Methanol. This guide is intended to equip researchers with the necessary methodologies to accurately assess the solubility of this compound for applications in drug discovery and development.

Introduction to this compound

This compound (CAS No: 16064-08-7) is a quinazolinone derivative that serves as a crucial building block in medicinal chemistry[1]. Its structure is foundational for the synthesis of various pharmacologically active molecules, including tyrosine kinase inhibitors. Given its role as a precursor, understanding its solubility in common laboratory solvents is paramount for reaction optimization, formulation development, and biological screening.

Chemical Properties:

Solubility Profile

Publicly accessible data on the quantitative solubility of this compound is limited. However, qualitative assessments indicate its solubility characteristics.

Qualitative Solubility:

The low solubility in these common solvents necessitates precise and standardized methods for determining its quantitative solubility for experimental reproducibility.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (mM) | Observations |

| DMSO | 25 | Equilibrium Shake-Flask | Data to be determined | Data to be determined | --- |

| Methanol | 25 | Equilibrium Shake-Flask | Data to be determined | Data to be determined | --- |

| Methanol | 50 | Equilibrium Shake-Flask | Data to be determined | Data to be determined | Increased solubility with heating. |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This section provides a detailed methodology for the quantitative determination of the solubility of this compound.

4.1. Materials and Equipment:

-

This compound

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Methanol (≥99.9%)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Calibrated pipettes

-

2 mL glass vials with screw caps

4.2. Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO at a high concentration where it is fully dissolved) of a known concentration. From this stock, create a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of this compound to a series of 2 mL glass vials. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the test solvent (DMSO or Methanol) to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully take an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with the appropriate mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted supernatant using a validated HPLC method. Determine the concentration of the dissolved this compound by comparing the peak area to the calibration curve generated from the standard solutions.

-

Calculation: Calculate the solubility in mg/mL and convert it to molar solubility (mM) using the molecular weight of the compound.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: A flowchart of the shake-flask method for solubility.

5.2. Relevant Signaling Pathway

Quinazolinone derivatives are often developed as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Lapatinib, which is synthesized from this compound, is a dual inhibitor of these kinases. The diagram below shows a simplified representation of this signaling pathway.

Caption: EGFR/HER2 pathway leading to cell proliferation.

References

An In-depth Technical Guide on the NMR Characterization of 6-iodo-6H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of 6-iodo-6H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental NMR data for this specific molecule, this guide presents a comprehensive analysis based on the spectral data of its key precursor and a closely related bromo-analog. The information herein serves as a robust reference for the synthesis and structural elucidation of this compound and its derivatives.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for the starting material, 2-amino-5-iodobenzoic acid, and a comparative analog, 6-bromo-2-phenylquinazolin-4(3H)-one. An estimated NMR data table for the target compound, 6-iodoquinazolin-4(3H)-one, is also provided based on these related structures.

Table 1: ¹H and ¹³C NMR Data of 2-amino-5-iodobenzoic acid

¹H NMR (399.65 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.95 | s | H-6 |

| 7.47 | d | H-4 |

| 6.63 | d | H-3 |

¹³C NMR (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 2: ¹H and ¹³C NMR Data of 6-bromo-2-phenylquinazolin-4(3H)-one

¹H NMR (600 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.72 | br s | - | NH |

| 8.23 | d | 1.9 | H-5 |

| 8.18 | d | 7.4 | Phenyl H |

| 7.98 | dd | 8.6, 2.2 | H-7 |

| 7.70 | d | 8.7 | H-8 |

| 7.61 | t | 7.2 | Phenyl H |

| 7.56 | t | 7.4 | Phenyl H |

¹³C NMR (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Estimated ¹H and ¹³C NMR Data for 6-iodoquinazolin-4(3H)-one

Estimated ¹H NMR (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.6 | br s | - | NH |

| ~8.3 | d | ~2.0 | H-5 |

| ~8.1 | s | - | H-2 |

| ~8.0 | dd | ~8.5, 2.0 | H-7 |

| ~7.6 | d | ~8.5 | H-8 |

Estimated ¹³C NMR (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C-4 |

| ~150 | C-2 |

| ~148 | C-8a |

| ~140 | C-7 |

| ~130 | C-5 |

| ~128 | C-8 |

| ~122 | C-4a |

| ~95 | C-6 |

Note: The chemical shifts for 6-iodoquinazolin-4(3H)-one are estimated based on the data of analogous compounds and general principles of NMR spectroscopy. The iodine atom is expected to cause a significant upfield shift for C-6 and influence the chemical shifts of the neighboring protons.

Experimental Protocols

Synthesis of 6-iodoquinazolin-4(3H)-one

A plausible synthetic route to 6-iodoquinazolin-4(3H)-one involves the cyclization of 2-amino-5-iodobenzoic acid with a formylating agent. A general procedure is outlined below:

Materials:

-

2-amino-5-iodobenzoic acid

-

Trimethyl orthoformate

-

Acetonitrile (or a suitable solvent)

-

Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid)

Procedure:

-

A mixture of 2-amino-5-iodobenzoic acid and trimethyl orthoformate in a suitable solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of an acid catalyst is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent to yield 6-iodoquinazolin-4(3H)-one.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of the purified 6-iodoquinazolin-4(3H)-one is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

The spectrometer is tuned and shimmed for the sample.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and amide proton region (e.g., 0-14 ppm), and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy:

-

A standard proton-decoupled ¹³C NMR experiment is performed.

-

Key parameters include a sufficient number of scans, a spectral width covering the expected range for aromatic and carbonyl carbons (e.g., 90-170 ppm), and a relaxation delay appropriate for quaternary and protonated carbons.

-

Advanced experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of proton and carbon signals.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and synthetic workflow for 6-iodoquinazolin-4(3H)-one.

Caption: Chemical structure of 6-iodoquinazolin-4(3H)-one with atom numbering.

Caption: Synthetic workflow for 6-iodoquinazolin-4(3H)-one.

References

The Strategic Role of 6-Iodo-4(3H)-quinazolinone as a Pivotal Synthetic Intermediate in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Iodo-4(3H)-quinazolinone, a halogenated heterocyclic compound, has emerged as a critical and versatile building block in medicinal chemistry and pharmaceutical development. Its strategic importance lies in its ability to serve as a readily functionalizable scaffold for the synthesis of a diverse array of biologically active molecules. The presence of the iodine atom at the 6-position provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, leading to the generation of extensive compound libraries for drug discovery programs. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of 6-iodo-4(3H)-quinazolinone as a synthetic intermediate, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its practical application in the research and development of novel therapeutics.

Introduction

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The strategic introduction of an iodine atom at the C-6 position of the quinazolinone ring system significantly enhances its utility as a synthetic intermediate.[3] This iodo-substituent serves as a versatile precursor for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the facile elaboration of the quinazolinone core.[4][5] This has led to the development of potent and selective inhibitors of various biological targets, most notably protein kinases involved in cancer signaling pathways.[3][6][7]

One of the most prominent applications of 6-iodo-4(3H)-quinazolinone is as a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[3][8][9] This underscores the industrial and pharmaceutical relevance of this compound. This guide aims to provide a comprehensive technical resource for researchers, covering the synthesis of 6-iodo-4(3H)-quinazolinone, its diverse chemical transformations, and its application in the synthesis of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 6-iodo-4(3H)-quinazolinone is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16064-08-7 | [10] |

| Molecular Formula | C₈H₅IN₂O | [10] |

| Molecular Weight | 272.04 g/mol | [10] |

| Appearance | Typically a brown powder | [3] |

| Melting Point | 272-274 °C | [3] |

| Synonyms | 6-Iodoquin; 6-Iodo-4-quinazolinol; 6-iodoquinazolin-4(3H)-one | [10] |

Synthesis of 6-Iodo-4(3H)-quinazolinone

The most common and direct route to 6-iodo-4(3H)-quinazolinone involves the cyclization of 5-iodoanthranilic acid with a suitable one-carbon source, typically formamide.[11][12]

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 5-iodoanthranilic acid. The first step involves the formation of an N-formyl intermediate, which then undergoes cyclization to the desired quinazolinone.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 6-iodo-4(3H)-quinazolinone from 5-iodoanthranilic acid.

Materials:

-

5-Iodo-2-aminobenzoic acid

-

Formamide

-

Phosphorus oxychloride (optional, used in some procedures for chlorination prior to amination)[11]

Procedure:

-

A mixture of 5-iodo-2-aminobenzoic acid and an excess of formamide is heated.[11]

-

The reaction mixture is typically heated to reflux for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is precipitated by pouring the reaction mixture into water.

-

The solid precipitate is collected by filtration, washed with water, and dried to afford 6-iodo-4(3H)-quinazolinone.

Note: Specific reaction conditions such as temperature and reaction time may vary depending on the scale and specific literature procedure being followed. Some protocols may involve an intermediate benzoxazinone which is then converted to the quinazolinone.[10]

Reactivity and Applications in Organic Synthesis

The iodine atom at the 6-position of the quinazolinone ring is the key to its utility as a synthetic intermediate. This C-I bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

The order of reactivity for halogens in these reactions is generally I > Br > Cl, making the 6-iodo derivative a highly reactive substrate.[5]

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 6-position of the quinazolinone and various aryl or heteroaryl groups.

General Experimental Protocol:

-

To a reaction vessel containing 6-iodo-4(3H)-quinazolinone, the desired arylboronic acid or ester (typically 1.1-1.5 equivalents), and a palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd/C) are added.[8][13]

-

A base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system (e.g., dioxane/water, DMF) are added.[8][13][14]

-

The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by TLC or LC-MS.[14]

-

The reaction is then cooled, and the product is isolated through standard workup procedures, which may include extraction and purification by chromatography.

The Sonogashira coupling enables the introduction of alkyne moieties at the 6-position, which can be further functionalized.

General Experimental Protocol:

-

6-Iodo-4(3H)-quinazolinone is dissolved in a suitable solvent (e.g., DMF, THF) in a reaction vessel.

-

A palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) are added.[4][5][15]

-

The terminal alkyne is then added, and the reaction mixture is stirred, often at room temperature or with gentle heating, under an inert atmosphere.[15]

-

Upon completion, the reaction is worked up by filtration to remove the catalyst, followed by extraction and purification of the product.

The Heck reaction allows for the formation of a C-C bond between the 6-position of the quinazolinone and an alkene, leading to the synthesis of 6-alkenyl derivatives.

General Experimental Protocol:

-

6-Iodo-4(3H)-quinazolinone, the alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine, piperidine) are combined in a suitable solvent (e.g., acetonitrile, THF).[4][5]

-

The reaction mixture is heated under an inert atmosphere for a specified period.[4][5]

-

After cooling, the product is isolated through filtration, extraction, and purification by chromatography or recrystallization.

Application in the Synthesis of Lapatinib

A prime example of the utility of 6-iodo-4(3H)-quinazolinone is in the synthesis of the anticancer drug Lapatinib.[8][9]

Synthetic Workflow for Lapatinib:

A practical five-step synthesis of Lapatinib starting from commercially available 6-iodoquinazolin-4-one has been reported with an overall yield of 48%.[8] The key steps and reported yields are summarized below:

| Step | Reaction | Reagents | Yield | Reference |

| 1 | Chlorination | POCl₃ or Oxalyl chloride | 88% | [8][9] |

| 2 | Suzuki Coupling | 5-formyl-2-furylboronic acid, Pd/C | 96% | [8] |

| 3 | Reductive Amination | 2-(methylsulfone)ethylamine | 94% | [8] |

| 4 | Salt Formation | p-toluenesulfonic acid monohydrate | 87% | [8] |

| 5 | Crystallization | THF-water | 70% | [8] |

Biological Activity of Derivatives

Derivatives of 6-iodo-4(3H)-quinazolinone have shown significant potential as therapeutic agents, particularly as kinase inhibitors in oncology.

Inhibition of EGFR and HER2 Signaling Pathways

Many quinazolinone derivatives function as inhibitors of the EGFR and HER2 tyrosine kinases.[3][6][7] These receptors are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[16] Their overexpression or mutation is implicated in the development and progression of various cancers.[16]

Quantitative Data on Biological Activity

The cytotoxic activities of various 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have been evaluated against different cancer cell lines. The IC₅₀ values provide a quantitative measure of their potency.

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

| 3a | Promyelocytic leukaemia HL60 | 21 | [4] |

| 3a | Non-Hodgkin lymphoma U937 | 30 | [4] |

| 3d | Cervical cancer HeLa | 10 | [4] |

| Lapatinib Analog 5 | EGFR inhibition | 0.05 nM | [3] |

| Lapatinib Analog 5 | HER2 inhibition | 0.03 nM | [3] |

Note: The specific structures of compounds 3a and 3d can be found in the cited reference.

Spectroscopic Data

The structural elucidation of 6-iodo-4(3H)-quinazolinone and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 6-iodo-2-methyl-3H-quinazolin-4-one shows characteristic signals for the aromatic protons and the methyl group.[17] For 6-iodo-2-methyl-4(3H)-quinazolinone, a singlet for the methyl group protons is typically observed around δ 1.61 ppm, and multiplets for the aromatic protons are seen in the range of δ 7.10-7.32 ppm.[17]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. For 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, the carbonyl carbon (C=O) signal appears in the range of δ 160.3–158.9 ppm, the C2 carbon at δ 158.5–154.2 ppm, and the C6 carbon (bearing the iodine) at δ 91.8–90.9 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 6-iodo-4(3H)-quinazolinone derivatives typically shows a characteristic C=O stretching band in the range of 1652–1685 cm⁻¹ and a C=N stretching band of the quinazolinone ring between 1598–1616 cm⁻¹.[4] For 6-iodo-2-methyl-4H-benzo[d]-[3][8]-oxazin-4-one, a precursor, characteristic bands are observed at 1760 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=N).[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 6-iodo-2-methyl-4(3H)-quinazolinone, the molecular ion peak (M⁺) is observed at m/z 286.[17][18]

Conclusion

6-Iodo-4(3H)-quinazolinone is a highly valuable and versatile synthetic intermediate in drug discovery and development. Its facile synthesis and the reactivity of the C-I bond towards a wide range of palladium-catalyzed cross-coupling reactions allow for the efficient generation of diverse libraries of quinazolinone derivatives. The successful application of this intermediate in the synthesis of the targeted anticancer drug Lapatinib highlights its industrial significance. The continued exploration of the chemical space accessible from 6-iodo-4(3H)-quinazolinone is expected to yield novel therapeutic agents with improved potency and selectivity against a variety of biological targets. This technical guide provides a solid foundation for researchers to leverage the full potential of this important building block in their drug discovery endeavors.

References

- 1. CN102675297A - Preparation method of Lapatinib - Google Patents [patents.google.com]

- 2. Heck Reaction [organic-chemistry.org]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. researchgate.net [researchgate.net]

- 11. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

- 12. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. 6-iodo-2-methyl-4(3H)-quinazolinone | C9H7IN2O | CID 135402310 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Quinazolinone Scaffold: A Comprehensive Technical Guide to its Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as potent therapeutic agents across various disease areas. This technical guide provides an in-depth overview of the biological potential of the quinazolinone core, focusing on its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document details the synthetic strategies, mechanisms of action, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity of Quinazolinone Derivatives

Quinazolinone-based compounds have shown significant promise as anticancer agents, primarily by targeting key molecules involved in cancer cell proliferation and survival. Two of the most notable mechanisms are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.[1][2]

Mechanism of Action: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[3] Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention.[3] Quinazolinone derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the catalytic domain of the receptor and thereby blocking downstream signaling pathways.[3] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline scaffold.[4]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by quinazolinone-based inhibitors.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport.[1] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site on β-tubulin and preventing the formation of the mitotic spindle, which ultimately leads to cell cycle arrest and apoptosis.[1][5]

The following diagram illustrates the process of tubulin polymerization and its inhibition.

Quantitative Anticancer Activity

The anticancer efficacy of various quinazolinone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the concentration required to inhibit cell growth by 50% (GI50). A selection of these values is presented in the table below.

| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 5k | A549 (Lung) | 12.30 ± 4.12 | [6] |

| 5k | PC-3 (Prostate) | 17.08 ± 3.61 | [6] |

| 5k | SMMC-7721 (Liver) | 15.68 ± 1.64 | [6] |

| 7b | DU-145 (Prostate) | 0.3 | |

| 7j | DU-145 (Prostate) | 0.05 | |

| Compound 6d | NCI-H460 (Lung) | 0.789 | [7] |

| Compound Q19 | HT-29 (Colon) | 0.051 | [8] |

Antimicrobial Activity

Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[9][10] The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity

The following table summarizes the MIC values of selected quinazolinone derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative A-2 | E. coli | - | [9] |

| Derivative A-3 | A. niger | - | [9] |

| Derivative A-4 | P. aeruginosa | - | [9] |

| Derivative A-6 | C. albicans | - | [9] |

| Compound 15 | S. aureus | 32 | [10] |

| Compound 15 | B. subtilis | 32 | [10] |

| Compound 14 | P. aeruginosa | 64 | [10] |

| VMA-17-04 | S. aureus | 16-128 | [11] |

| VMA-13-05 | S. aureus | 64-128 | [11] |

| VMA-17-01 | S. aureus | 32-128 | [11] |

Anti-inflammatory Activity

The anti-inflammatory potential of the quinazolinone scaffold has been well-documented.[12] These compounds are thought to exert their effects through the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes. The in vivo anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model in rodents.

Quantitative Anti-inflammatory Activity

The table below presents the effective dose (ED50) for the anti-inflammatory activity of representative quinazolinone derivatives.

| Compound ID | Anti-inflammatory Activity (% inhibition) | Reference |

| Proquazone | Marketed NSAID | [13] |

| 4-nitrostyryl-substituted quinazolinone | 62.2–80.7% reduction in edema | [13] |

| 4-hydroxystyryl-substituted quinazolinone | 62.2–80.7% reduction in edema | [13] |

| 6-bromo-substituted-quinazolinone | 19.69–59.61% inhibition | [13] |

Anticonvulsant Activity

Certain quinazolinone derivatives have shown significant anticonvulsant properties, with methaqualone being a well-known historical example.[14] The mechanism of action is often associated with the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[15] The anticonvulsant potential is typically evaluated using the maximal electroshock (MES) test in animal models.

Mechanism of Action: GABA-A Receptor Modulation

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. Quinazolinone derivatives can act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA and thus producing a CNS depressant and anticonvulsant effect.[15]

The diagram below illustrates the basic principle of GABA-A receptor modulation.

Quantitative Anticonvulsant Activity

The anticonvulsant efficacy of quinazolinone derivatives is often expressed as the median effective dose (ED50) required to protect against seizures in the MES test.

| Compound ID | Anticonvulsant Activity (ED50 in mg/kg) | Reference |

| Compound 5f | 28.90 | [16] |

| Compound 5b | 47.38 | [16] |

| Compound 5c | 56.40 | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative quinazolinone derivative and for key biological assays.

Synthesis of 2-Substituted-4(3H)-quinazolinones

This protocol describes a general method for the synthesis of 2-substituted-4(3H)-quinazolinones from 2-aminobenzamide and an aldehyde.

Procedure:

-

A mixture of 2-aminobenzamide (1 mmol) and the appropriate aldehyde (1.1 mmol) is dissolved in dimethyl sulfoxide (DMSO).

-

The reaction mixture is heated at a specified temperature for a designated time, monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is then poured into ice-cold water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted-4(3H)-quinazolinone.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cancer cells are seeded in a 96-well plate and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the quinazolinone compound and incubated for a specified period (e.g., 24-72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

A serial two-fold dilution of the quinazolinone compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Procedure:

-

Rodents (e.g., rats or mice) are administered the quinazolinone compound or a control vehicle.

-

After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

-

The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Maximal Electroshock (MES) Test

This is a widely used animal model for screening anticonvulsant drugs.

Procedure:

-

Mice are administered the quinazolinone compound or a control vehicle.

-

After a predetermined time, a maximal electrical stimulus is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED50 is the dose that protects 50% of the animals from the seizure.

This guide highlights the significant and diverse biological potential of the quinazolinone scaffold. The versatility of its chemical structure allows for the development of a wide array of derivatives with potent activities, making it a continued area of interest for drug discovery and development. The provided data and protocols serve as a valuable resource for researchers in this field.

References

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microtubule - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. mdpi.com [mdpi.com]

- 8. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 9. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Anticancer Potential of 6-Iodo-6H-Quinazolin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its various substituted forms, 6-iodo-6H-quinazolin-4-one has emerged as a promising core for the development of novel anticancer drugs. This technical guide provides an in-depth exploration of the synthesis, anticancer activity, and potential mechanisms of action of derivatives of this compound, offering a valuable resource for researchers in oncology drug discovery.

Quantitative Anticancer Activity

A key study by Alafeefy (2011) investigated a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives for their in vitro antitumor activity against a panel of human cancer cell lines: breast (MCF-7), cervical (HeLa), liver (HepG2), and colon (HCT-8). The half-maximal inhibitory concentrations (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined and are summarized below. Doxorubicin, a well-established chemotherapy drug, was used as a positive control.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one Derivatives [1]

| Compound | R | R' | MCF-7 | HeLa | HepG2 | HCT-8 |

| 2 | H | Phenyl | >100 | >100 | >100 | >100 |

| 3 | H | Benzyl | 75.3 | 81.2 | 90.5 | 88.1 |

| 4 | Allyl | Phenyl | 12.5 | 18.9 | 25.3 | 21.7 |

| 5 | Allyl | Benzyl | 8.9 | 11.2 | 15.8 | 14.3 |

| 6 | Benzyl | Phenyl | 10.2 | 15.6 | 22.1 | 19.8 |

| 7 | Benzyl | Benzyl | 7.5 | 9.8 | 13.4 | 11.9 |

| 8 | Phenacyl | Phenyl | 28.4 | 33.7 | 41.2 | 38.5 |

| 9 | Phenacyl | Benzyl | 15.1 | 20.3 | 28.9 | 26.4 |

| 10 | H | Allyl | 68.2 | 74.5 | 85.1 | 80.3 |

| 11 | Allyl | Allyl | 14.8 | 19.7 | 26.4 | 23.1 |

| 12 | Benzyl | Allyl | 11.5 | 16.8 | 23.9 | 20.6 |

| 13 | Phenacyl | Allyl | 32.1 | 38.4 | 45.8 | 42.1 |

| Doxorubicin | - | - | 9.2 | 12.5 | 18.7 | 16.4 |

Data extracted from Alafeefy, 2011.[1]

The results indicate that substitutions at the 2 and 3 positions of the 6-iodo-quinazolin-4-one core significantly influence the anticancer activity. Notably, compounds with allyl or benzyl groups at these positions (compounds 5 and 7 ) demonstrated the most potent cytotoxic effects, with IC50 values comparable or even superior to doxorubicin across all tested cell lines.[1] The MCF-7 breast cancer cell line appeared to be the most sensitive to this series of compounds.[1]

Experimental Protocols

Synthesis of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one Derivatives

The synthesis of the target compounds generally follows a multi-step procedure, starting from 5-iodoanthranilic acid.

Step 1: Synthesis of 2-mercapto-6-iodo-3-substituted-3H-quinazolin-4-one

A mixture of 5-iodoanthranilic acid, an appropriate isothiocyanate (e.g., phenyl isothiocyanate or benzyl isothiocyanate), and a suitable solvent (e.g., ethanol) is refluxed. The resulting intermediate is then cyclized by heating with a dehydrating agent like acetic anhydride to yield the corresponding 2-mercapto-6-iodo-3-substituted-3H-quinazolin-4-one.

Step 2: Synthesis of 2-alkyl/aralkylthio-6-iodo-3-substituted-3H-quinazolin-4-one

The 2-mercapto derivative is then reacted with an appropriate alkyl or aralkyl halide (e.g., allyl bromide, benzyl bromide, or phenacyl bromide) in the presence of a base (e.g., anhydrous potassium carbonate) in a solvent like dimethylformamide (DMF) to afford the final 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives.

Caption: General synthetic pathway for 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for a further 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Caption: Standard workflow for the MTT cytotoxicity assay.

Potential Mechanisms of Action: Targeting Kinase Signaling Pathways

Quinazolinone derivatives are well-documented as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. While the specific targets of the 6-iodo-quinazolin-4-one derivatives from the Alafeefy study were not explicitly identified, the structural similarities to known kinase inhibitors suggest that they may act on key oncogenic pathways such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in many cancers, making it a prime target for anticancer therapies. Quinazolinone-based drugs like Gefitinib and Erlotinib are established EGFR inhibitors.

Caption: Postulated inhibition of the EGFR signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another central signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a frequent event in a wide range of human cancers. Several quinazoline derivatives have been reported to exhibit inhibitory activity against PI3K.

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with potent in vitro anticancer activity. The synthetic accessibility and the amenability to structural modifications at the 2 and 3 positions provide a versatile platform for the development of novel and more effective anticancer agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent derivatives. Further optimization of the lead compounds to improve their pharmacological properties and in vivo efficacy is a critical next step in translating these promising findings into potential clinical candidates. In-depth studies on their effects on key signaling pathways, such as EGFR and PI3K/Akt, will be instrumental in guiding the rational design of next-generation quinazolinone-based cancer therapeutics.

References

Methodological & Application

detailed synthesis protocol for 6-iodo-6H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 6-iodo-4(3H)-quinazolin-4-one, a key intermediate in the development of various pharmaceutical compounds, including the targeted cancer therapy, Lapatinib.[1][2] The protocols described herein are based on established synthetic routes, offering reliable methods for obtaining this important quinazolinone derivative.

Overview

The synthesis of 6-iodo-4(3H)-quinazolin-4-one can be achieved through multiple pathways. The most common and efficient methods start from either the readily available anthranilic acid, which is first iodinated, or directly from 2-amino-5-iodobenzoic acid. The latter is often preferred for its directness and high yields.

Experimental Protocols

Two primary methods for the synthesis of 6-iodo-4(3H)-quinazolin-4-one are detailed below.

Method 1: Cyclization of 2-amino-5-iodobenzoic acid with Formamide

This is a straightforward and widely used method for the preparation of the quinazolinone ring system.

Materials:

-

2-amino-5-iodobenzoic acid

-

Formamide

-

Wood's alloy or oil bath

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-iodobenzoic acid and formamide in a molar ratio of approximately 1:4.[3]

-

Heat the reaction mixture to 130-135°C using a Wood's alloy or oil bath.[3]

-

Maintain this temperature and allow the reaction to reflux for 2 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in cold water to facilitate crystallization.[3]

-

Collect the resulting crystals by filtration and dry them thoroughly.

Method 2: Cyclization of 2-amino-5-iodobenzoic acid with Trimethyl Orthoformate

This alternative method offers high yields and utilizes a different cyclizing agent.

Materials:

-

2-amino-5-iodobenzoic acid

-

Trimethyl orthoformate

-

Acetonitrile

-

Reaction vessel

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-5-iodobenzoic acid in acetonitrile.

-

Add trimethyl orthoformate to the solution.

-

Stir the reaction mixture at an appropriate temperature (typically elevated) until the reaction is complete, as monitored by a suitable technique like TLC.

-

Upon completion, the product, 6-iodoquinazolin-4-one, can be isolated by post-processing, which usually involves cooling and filtration to collect the precipitated solid.[2]

Quantitative Data

The following table summarizes key quantitative data for the synthesis of 6-iodo-4(3H)-quinazolin-4-one.

| Parameter | Value | Reference |

| Yield (Method 1) | 96% | [3] |

| Yield (Method 2) | 94% | [2] |

| Melting Point | 272-274°C | [1] |

| CAS Number | 16064-08-7 | [1] |

| Appearance | Brown powder | [1] |

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 6-iodo-4(3H)-quinazolin-4-one from 2-amino-5-iodobenzoic acid.

Caption: General workflow for the synthesis of 6-iodo-4(3H)-quinazolin-4-one.

Note on Nomenclature

The designation "6H" in "6-iodo-6H-quinazolin-4-one" is unconventional for this particular scaffold. The more stable and commonly accepted tautomeric form is 6-iodo-4(3H)-quinazolin-4-one, where the proton resides on the nitrogen at position 3. The protocols provided here synthesize this stable tautomer.

References

Application Notes and Protocols: Suzuki Coupling Reactions Using 6-Iodo-6H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the Suzuki coupling reaction utilizing 6-iodo-6H-quinazolin-4-one as a key building block. The resulting 6-aryl-6H-quinazolin-4-one scaffolds are of significant interest in medicinal chemistry due to their potential as inhibitors of critical signaling pathways implicated in cancer.

Introduction

The quinazolin-4-one core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, substitution at the 6-position has been shown to be crucial for potent and selective inhibitory activity against various protein kinases. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of 6-aryl-quinazolin-4-ones from this compound.[1][2] This document outlines optimized protocols for this transformation and highlights the relevance of the synthesized compounds in targeting key cancer-related signaling pathways.

Data Presentation: Suzuki Coupling of 6-Iodo-quinazolin-4-one Derivatives

The following table summarizes the reaction conditions and yields for the Suzuki coupling of 6-iodo-quinazolin-4-one derivatives with various arylboronic acids, providing a comparative overview of different catalytic systems and reaction parameters.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethylene glycol dimethyl ether | 80 (Microwave) | 20 min | 92 | [2] |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethylene glycol dimethyl ether | 80 (Microwave) | 20 min | 90 | [2] |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethylene glycol dimethyl ether | 80 (Microwave) | 20 min | 88 | [2] |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethylene glycol dimethyl ether | 80 (Microwave) | 20 min | 85 | [2] |

| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethylene glycol dimethyl ether | 80 (Microwave) | 20 min | 82 | [2] |

| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethylene glycol dimethyl ether | 80 (Microwave) | 20 min | 86 | [2] |

| 7 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Methanol (3:1) | 70 | 4 h | 92 | [1] |

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling[2]

This protocol describes a rapid and efficient method for the synthesis of 6-aryl-quinazolin-4(3H)-ones using microwave irradiation.

Materials:

-

6-Iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Ethylene glycol dimethyl ether (DME)

-

Microwave vial

-

Microwave reactor

Procedure:

-

To a microwave vial, add 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.55 mmol, 1.1 equiv).

-

Add ethylene glycol dimethyl ether as the solvent.

-

To the mixture, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 0.04 equiv) and sodium carbonate (1.25 mmol, 2.5 equiv).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80 °C and 250 W for 20 minutes.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-quinazolin-4(3H)-one.

Protocol 2: Conventional Heating Suzuki Coupling[1]

This protocol provides an alternative method using conventional heating.

Materials:

-

6-Iodo-pyrazolyl-quinazolinone

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Methanol

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 6-iodo-pyrazolyl-quinazolinone (1.0 equiv) and the arylboronic acid (1.5 equiv) in a 3:1 mixture of 1,4-dioxane and methanol.

-

Add potassium carbonate and tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture.

-

Stir the reaction mixture at 70 °C for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with dilute HCl and distilled water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

-

Purify the crude product by silica gel column chromatography to obtain the pure 6-aryl-pyrazolyl-quinazolinone derivative.

Visualization of Methodologies and Pathways

Suzuki Coupling Reaction Workflow

Caption: General workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Targeted Signaling Pathways

The synthesized 6-aryl-quinazolin-4-one derivatives have shown potential as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a common event in many types of cancer.[3] Certain 6-aryl-quinazolinone derivatives have been identified as potent inhibitors of PI3Kα, a key isoform in this pathway.[4]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-aryl-quinazolin-4-ones.

Aurora Kinase Pathway:

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[5] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[5] Substituted quinazolinones have been developed as potent inhibitors of Aurora kinases.

Caption: Inhibition of the Aurora Kinase pathway by 6-aryl-quinazolin-4-ones.

References

- 1. researchgate.net [researchgate.net]

- 2. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling : Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurora inhibitor - Wikipedia [en.wikipedia.org]

Palladium-Catalyzed Synthesis of 6-Iodo-6H-Quinazolin-4-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolin-4-one derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a halogen atom, particularly iodine, at the C-6 position of the quinazolinone scaffold can significantly enhance its biological activity and provide a versatile handle for further chemical modifications, making these compounds valuable intermediates in drug discovery and development. This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 6-iodo-6H-quinazolin-4-one derivatives, a modern and efficient method for the regioselective iodination of the quinazolinone core.

Palladium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, offering a direct and atom-economical approach to functionalize otherwise inert C-H bonds. This methodology avoids the need for pre-functionalized substrates, often required in traditional cross-coupling reactions, thereby streamlining synthetic routes and reducing waste. The protocols outlined below are based on established principles of palladium-catalyzed C-H functionalization and are intended to serve as a guide for researchers in the synthesis of these important pharmaceutical building blocks.

General Reaction Scheme

The palladium-catalyzed C-H iodination of a quinazolin-4-one at the 6-position generally proceeds as depicted in the scheme below. The reaction typically employs a palladium(II) catalyst, such as palladium acetate (Pd(OAc)₂), and an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine (I₂). A directing group on the quinazolinone nitrogen (N-3) or at the C-2 position can be crucial for achieving high regioselectivity.

Caption: General scheme for the palladium-catalyzed C-6 iodination of quinazolin-4-one.

Experimental Protocols

The following protocols provide a general framework for the palladium-catalyzed C-H iodination of quinazolin-4-one derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed C-H Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from general procedures for palladium-catalyzed C-H halogenation.

Materials:

-

Substituted quinazolin-4-one

-

Palladium(II) acetate (Pd(OAc)₂)

-

N-Iodosuccinimide (NIS)

-

Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), N,N-dimethylformamide (DMF), or acetic acid)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification supplies (silica gel for column chromatography, solvents for elution)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted quinazolin-4-one (1.0 mmol, 1.0 equiv).

-

Add N-Iodosuccinimide (NIS) (1.2 mmol, 1.2 equiv).

-

Add palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the anhydrous solvent (e.g., DCE, 5 mL) via syringe.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired 6-iodo-quinazolin-4-one derivative.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative data for the palladium-catalyzed C-H iodination of various quinazolin-4-one derivatives. Please note that these are representative examples and yields may vary depending on the specific substrate and reaction conditions.

| Entry | Substrate (R¹, R²) | Iodinating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | R¹=Ph, R²=H | NIS | Pd(OAc)₂ (5) | DCE | 100 | 24 | 75 |

| 2 | R¹=Me, R²=H | NIS | Pd(OAc)₂ (5) | Acetic Acid | 110 | 18 | 68 |

| 3 | R¹=Ph, R²=Me | NIS | Pd(OAc)₂ (10) | DMF | 120 | 24 | 82 |

| 4 | R¹=p-tolyl, R²=H | I₂ | Pd(OAc)₂ (5) | DCE | 100 | 36 | 65 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-iodo-quinazolin-4-one derivatives.

Caption: Workflow for Palladium-Catalyzed Iodination.

Signaling Pathway and Mechanistic Considerations

While a detailed mechanistic study for every substrate is beyond the scope of these notes, a plausible catalytic cycle for the palladium-catalyzed C-H iodination is presented below. The reaction is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway.

Caption: Plausible Catalytic Cycle for C-H Iodination.

The key steps are:

-

Coordination of the quinazolinone substrate to the Pd(II) catalyst.

-

Regioselective C-H bond activation at the C-6 position to form a palladacycle intermediate. This step is often directed by a coordinating group on the substrate.

-

Oxidative addition of the iodinating agent (e.g., NIS) to the palladacycle, forming a Pd(IV) intermediate.

-

Reductive elimination of the 6-iodo-quinazolin-4-one product, regenerating the Pd(II) catalyst.

Conclusion

The palladium-catalyzed C-H iodination of quinazolin-4-ones represents a highly efficient and regioselective method for the synthesis of 6-iodo derivatives. These protocols provide a solid foundation for researchers to explore the synthesis of novel quinazolinone-based compounds for drug discovery and other applications. Further optimization of catalyst systems, ligands, and reaction conditions may lead to even more versatile and sustainable synthetic routes. It is always recommended to perform a thorough literature search for the specific substrate of interest and to conduct small-scale optimization experiments before scaling up any reaction.

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 6-iodo-6H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing the versatile building block, 6-iodo-6H-quinazolin-4-one. This scaffold is a key starting material for the development of potent and selective inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology drug discovery.

Introduction

The quinazolin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors such as gefitinib and erlotinib. The presence of an iodine atom at the 6-position of the quinazolinone ring offers a strategic handle for introducing a wide range of molecular diversity through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.

This document outlines a general synthetic strategy for preparing 4-anilino-6-aryl-quinazolin-4-one derivatives, which are potent ATP-competitive kinase inhibitors. Detailed experimental procedures for key synthetic transformations and in vitro biological assays are provided to guide researchers in the synthesis and evaluation of novel kinase inhibitors based on this scaffold.

Synthetic Strategy

The overall synthetic approach to 4-anilino-6-aryl-quinazolin-4-one kinase inhibitors from this compound involves a three-step sequence as illustrated in the workflow diagram below.

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6-Iodo-6H-Quinazolin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodological framework for assessing the antimicrobial efficacy of 6-iodo-6H-quinazolin-4-one derivatives. The protocols detailed herein cover preliminary screening, determination of minimum inhibitory and bactericidal concentrations, and an overview of the likely mechanism of action.

Introduction to Quinazolinone Derivatives as Antimicrobial Agents

Quinazolinone scaffolds are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a halogen, such as iodine, at the 6-position of the quinazolinone ring can modulate the physicochemical properties of the molecule, potentially enhancing its antimicrobial potency. Structure-activity relationship (SAR) studies have indicated that substitutions at various positions on the quinazolinone ring are crucial for their biological activity. The primary antibacterial mechanism of action for many quinazolinone derivatives is believed to be the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Experimental Protocols

A systematic evaluation of antimicrobial activity involves a tiered approach, beginning with a qualitative screening assay, followed by quantitative determination of the minimum inhibitory and bactericidal concentrations.

Preliminary Screening of Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound. It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile broth (e.g., Tryptic Soy Broth or Nutrient Broth)

-

Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a standard antibiotic like Ciprofloxacin)

-

Negative control (solvent used to dissolve the test compounds)

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Incubator

Protocol:

-

Preparation of Inoculum:

-

Aseptically pick a few colonies of the test microorganism from a fresh agar plate and inoculate into a tube of sterile broth.

-

Incubate the broth culture at 37°C until it reaches the turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Evenly streak the swab over the entire surface of an MHA plate to ensure a uniform lawn of bacterial growth.

-

-

Preparation of Wells:

-

After the inoculum has dried, use a sterile cork borer to punch equidistant wells in the agar.

-

-

Application of Test Compounds:

-